molecular formula C25H26N2O4S B14968816 N-(3,5-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,5-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14968816
M. Wt: 450.6 g/mol
InChI Key: KQJOAFODHJPIGC-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring, which is a versatile scaffold in medicinal chemistry, and is substituted with methyl and benzenesulfonyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3,5-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: Methyl and benzenesulfonyl groups are introduced via electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with 3,5-dimethylphenylamine under controlled conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(3,5-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzoxazine ring can be replaced under appropriate conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for drug development and biochemical studies.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Compared to other benzoxazine derivatives, N-(3,5-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique substitution pattern, which enhances its reactivity and biological activity. Similar compounds include:

  • N-(3,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)PROPANAMIDE
  • 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[(1S)-2-HYDROXY-1-METHYLETHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-16-5-8-21(9-6-16)32(29,30)27-15-24(31-23-14-17(2)7-10-22(23)27)25(28)26-20-12-18(3)11-19(4)13-20/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

KQJOAFODHJPIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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